2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
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Overview
Description
2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in an orange solution . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound is used in the preparation of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been docked with Ampicillin-CTX-M-15, showing good binding interaction with targeted amino acids .
Comparison with Similar Compounds
Similar compounds to 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide include:
- N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide
- (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-naphthyl)acrylamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Properties
CAS No. |
923556-33-6 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4g/mol |
IUPAC Name |
2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2/c1-13-17(19-16(22)12-14-8-6-7-9-14)18(23)21(20(13)2)15-10-4-3-5-11-15/h3-5,10-11,14H,6-9,12H2,1-2H3,(H,19,22) |
InChI Key |
ITJWTAQZKLFEET-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3CCCC3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3CCCC3 |
Origin of Product |
United States |
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